molecular formula C15H19N7O B12162756 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12162756
M. Wt: 313.36 g/mol
InChI Key: WRTYGMZLALMXSW-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a triazole ring, and multiple methyl groups. Its chemical properties make it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through a multi-step process involving the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the triazole ring and the subsequent addition of the carboxamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,6-trimethyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 2-Isopropyl-N,2,3-trimethylbutyramide
  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl

Uniqueness

This compound is unique due to its specific combination of functional groups and its structural complexity. This uniqueness contributes to its diverse range of applications and its potential as a valuable compound in scientific research.

Properties

Molecular Formula

C15H19N7O

Molecular Weight

313.36 g/mol

IUPAC Name

1,3,6-trimethyl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H19N7O/c1-7(2)12-17-15(20-19-12)18-14(23)10-6-8(3)16-13-11(10)9(4)21-22(13)5/h6-7H,1-5H3,(H2,17,18,19,20,23)

InChI Key

WRTYGMZLALMXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=NNC(=N3)C(C)C

Origin of Product

United States

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